molecular formula C28H40O9 B12403732 Glaucoside A

Glaucoside A

Cat. No.: B12403732
M. Wt: 520.6 g/mol
InChI Key: VBSDZUADEVYQKN-YEAUGEPOSA-N
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Description

Glaucoside A is a pregnane glycoside, a type of steroid glycoside, which can be isolated from the roots of Cynanchum atratum . It is known for its unique structure and potential biological activities, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glaucoside A involves the glycosylation of glaucogenin A with β-D-oleandropyranoside . The reaction typically requires an acid catalyst to facilitate the formation of the glycosidic bond. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the extraction from natural sources, such as the roots of Cynanchum atratum, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized glycosylation reactions using biocatalysts or chemical catalysts to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Glaucoside A can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Glaucoside A involves its interaction with specific molecular targets and pathways. It can modulate cellular processes by binding to receptors or enzymes, leading to changes in cell signaling and function. For example, it may induce apoptosis in cancer cells by altering the expression of apoptotic proteins and affecting mitochondrial membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glaucoside A is unique due to its specific glycosylation pattern and the presence of β-D-oleandropyranoside. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C28H40O9

Molecular Weight

520.6 g/mol

IUPAC Name

(4S,5R,7R,8R,13R,16S,19R,22R)-7-hydroxy-8-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,19-dimethyl-15,18,20-trioxapentacyclo[14.5.1.04,13.05,10.019,22]docosa-1(21),10-dien-14-one

InChI

InChI=1S/C28H40O9/c1-14-25(30)21(32-4)10-23(35-14)36-20-9-16-6-7-17-18(27(16,2)11-19(20)29)8-5-15-12-33-28(3)24(15)22(13-34-28)37-26(17)31/h6,12,14,17-25,29-30H,5,7-11,13H2,1-4H3/t14-,17-,18+,19-,20-,21-,22-,23+,24-,25-,27+,28+/m1/s1

InChI Key

VBSDZUADEVYQKN-YEAUGEPOSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2CC3=CC[C@@H]4[C@@H]([C@]3(C[C@H]2O)C)CCC5=CO[C@@]6([C@H]5[C@@H](CO6)OC4=O)C)OC)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC3=CCC4C(C3(CC2O)C)CCC5=COC6(C5C(CO6)OC4=O)C)OC)O

Origin of Product

United States

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